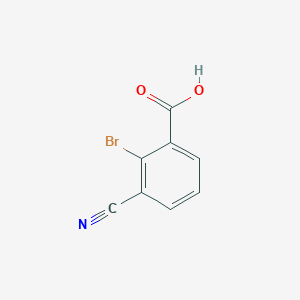

2-Bromo-3-cyanobenzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives

2-Bromo-3-cyanobenzoic acid belongs to the broader class of halogenated benzoic acid derivatives. These are aromatic carboxylic acids containing one or more halogen atoms attached to the benzene (B151609) ring. The presence of both a bromine atom and a cyano group on the benzoic acid framework imparts distinct electronic properties and reactivity to the molecule. ontosight.aicymitquimica.com Halogenated benzoic acids, in general, are significant in medicinal chemistry and materials science due to the influence of the halogen substituent on the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. ontosight.ainih.govnih.gov The specific positioning of the bromo and cyano groups in this compound creates a unique substitution pattern that can direct further chemical transformations.

Significance as a Synthon in Advanced Organic Synthesis

In the realm of organic synthesis, this compound serves as a valuable synthon, or building block, for the construction of more complex molecules. cymitquimica.com Its trifunctional nature—possessing a carboxylic acid, a bromo substituent, and a cyano group—allows for a variety of chemical manipulations. The carboxylic acid can undergo esterification or amidation, the bromine atom can participate in cross-coupling reactions, and the cyano group can be hydrolyzed, reduced, or converted to other functional groups. smolecule.com This versatility makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials. cymitquimica.com For instance, related cyanobenzoic acid derivatives are utilized in the synthesis of HIV fusion inhibitors and have been explored for their potential herbicidal properties. nih.govpreprints.orgresearchgate.netnih.gov

Historical Development and Evolution of Related Aryl Halide Chemistry

The chemistry of aryl halides, the class of compounds to which this compound belongs, has a rich history. wikipedia.org Early methods for their use in synthesis were often limited by harsh reaction conditions. However, the advent of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, revolutionized the field. nih.govmdpi.comrsc.orgmdpi.com These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under milder conditions and with greater functional group tolerance. The development of more efficient catalysts, including those that are ligand-free or based on earth-abundant metals, continues to expand the synthetic utility of aryl halides. mdpi.comrsc.org This evolution in methodology has directly impacted the potential applications of complex aryl halides like this compound, enabling their incorporation into a wider array of target molecules.

Research Gaps and Future Directions in this compound Chemistry

Despite its potential, the full scope of this compound's utility remains an active area of investigation. A significant portion of current research focuses on its application as an intermediate in the synthesis of specific target molecules, such as poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of anticancer drugs. nih.govgoogle.comnih.gov There is an opportunity to explore novel transformations of its functional groups and to develop new catalytic systems that can selectively manipulate one functional group in the presence of the others. Further research is needed to fully elucidate its potential in materials science, for example, in the synthesis of novel polymers or functional dyes. Investigating the biological activity of derivatives of this compound beyond its role as a synthetic intermediate could also unveil new therapeutic applications.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1261473-60-2 chemicalbook.comchemscene.comamericanelements.com |

| Molecular Formula | C₈H₄BrNO₂ chemscene.comamericanelements.com |

| Molecular Weight | 226.03 g/mol chemscene.comamericanelements.com |

| IUPAC Name | This compound americanelements.com |

| SMILES | N#CC1=CC=CC(C(O)=O)=C1Br chemscene.com |

| Appearance | Powder americanelements.com |

| Boiling Point | 376.5±37.0 °C at 760 mmHg chemsrc.com |

| Density | 1.8±0.1 g/cm³ chemsrc.com |

| Flash Point | 181.5±26.5 °C chemsrc.com |

Synthetic Approaches

The synthesis of 2-cyanobenzoic acids can be achieved through various methods. One notable approach involves the reaction of bromobenzoic acids with arylacetonitriles in the presence of a strong base like lithium diisopropylamide (LDA) at low temperatures. nih.govacs.orgacs.org This reaction is believed to proceed through a benzyne (B1209423) intermediate. nih.govacs.org

A general procedure for the synthesis of a related compound, 2-bromo-3-methylbenzoic acid, involves the bromination of a substituted toluene, followed by reaction with potassium cyanide and subsequent hydrolysis of the resulting nitrile. orgsyn.org This highlights a potential, though unconfirmed, pathway for the synthesis of this compound itself.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJYDHGPLAGKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261473-60-2 | |

| Record name | 2-bromo-3-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Cyanobenzoic Acid

Classical and Established Synthetic Approaches

Traditional methods for the synthesis of 2-bromo-3-cyanobenzoic acid often rely on sequential functional group transformations of readily available aromatic precursors. These established routes include direct functionalization strategies, multi-step sequences from substituted precursors, and the versatile Sandmeyer-type reactions.

Direct Halogenation and Cyanation Strategies

The direct, one-pot synthesis of this compound from benzoic acid is not a commonly reported method due to the challenges in controlling the regioselectivity of both bromination and cyanation reactions on the same aromatic ring. The carboxyl group is a meta-directing deactivator, while the cyano group is also a meta-directing deactivator. Therefore, achieving the desired 2,3-substitution pattern through direct electrophilic substitution on an unsubstituted or monosubstituted ring is complex.

A more feasible, albeit sequential, "direct" approach involves the functionalization of a monosubstituted benzoic acid. For instance, the direct bromination of 3-cyanobenzoic acid would be a potential route. However, this electrophilic aromatic substitution would likely yield a mixture of isomers, with the major product depending on the reaction conditions. Similarly, the direct cyanation of 2-bromobenzoic acid could be envisioned, though this transformation typically requires transition metal catalysis, which is discussed in a later section.

| Method | Precursor | Reagents | Key Considerations |

| Sequential Direct Bromination | 3-Cyanobenzoic acid | Br₂, Lewis Acid (e.g., FeBr₃) | Prone to formation of multiple isomers; separation can be challenging. |

| Sequential Direct Cyanation | 2-Bromobenzoic acid | Cyanide source (e.g., CuCN, KCN) | Typically requires high temperatures or transition metal catalysis. |

Multi-step Reaction Sequences from Substituted Precursors

A more common and controllable approach involves the synthesis of this compound through a series of reactions starting from a strategically substituted precursor. These multi-step syntheses allow for the precise installation of the required functional groups in the correct positions. A common strategy involves starting with a substituted toluene derivative, which can be oxidized to the benzoic acid in a later step.

For example, a synthesis could begin with a brominated and nitrated toluene. The nitro group can then be reduced to an amine, which is a precursor for the Sandmeyer reaction to introduce the cyano group. Finally, the methyl group is oxidized to a carboxylic acid. This approach provides a high degree of control over the final substitution pattern.

| Step | Reaction Type | Precursor | Typical Reagents | Product |

| 1 | Nitration | Bromo-toluene derivative | HNO₃, H₂SO₄ | Bromo-nitro-toluene |

| 2 | Reduction | Bromo-nitro-toluene | Fe/HCl or H₂, Pd/C | Amino-bromo-toluene |

| 3 | Sandmeyer Cyanation | Amino-bromo-toluene | 1. NaNO₂, HCl 2. CuCN | Bromo-cyano-toluene |

| 4 | Oxidation | Bromo-cyano-toluene | KMnO₄ or CrO₃ | This compound |

Synthesis via Sandmeyer-type Reactions

The Sandmeyer reaction is a cornerstone in the synthesis of aryl halides and nitriles from aryl diazonium salts, which are typically generated from anilines. wikipedia.org This method is particularly well-suited for the synthesis of this compound, as it allows for the clean conversion of an amino group into either a bromo or a cyano group. wikipedia.org

A logical synthetic route would start with an appropriately substituted aminobenzoic acid. For instance, starting with 2-amino-3-bromobenzoic acid, the amino group can be converted to a diazonium salt using sodium nitrite in the presence of a strong acid. Subsequent treatment with copper(I) cyanide would then yield the target molecule, this compound. Alternatively, one could start with 3-amino-2-bromobenzoic acid and perform the same reaction sequence. The choice of precursor depends on its commercial availability or the ease of its own synthesis.

The general mechanism of the Sandmeyer reaction involves the formation of an aryl radical with the loss of nitrogen gas, followed by reaction with the copper salt.

| Precursor | Reagents for Diazotization | Reagents for Cyanation | Product |

| 2-Amino-3-bromobenzoic acid | NaNO₂, HCl (aq.) | CuCN, KCN | This compound |

| 3-Amino-2-bromobenzoic acid | NaNO₂, H₂SO₄ (aq.) | CuCN | This compound |

Transition Metal-Catalyzed Synthetic Routes

Modern organic synthesis increasingly relies on transition metal catalysis to achieve transformations that are difficult or inefficient using classical methods. Palladium and copper are two of the most versatile metals for the formation of carbon-carbon and carbon-heteroatom bonds, including the cyano group.

Palladium-Catalyzed Carbonylation and Cyanation Methods

Palladium catalysts are highly effective for cross-coupling reactions, including the cyanation of aryl halides. A potential route to this compound could involve the selective cyanation of a dihalo-substituted benzoic acid, such as 2,3-dibromobenzoic acid. In such a reaction, a palladium catalyst, in conjunction with a suitable phosphine ligand and a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), could facilitate the replacement of one of the bromine atoms with a cyano group. organic-chemistry.org The selectivity for one bromine over the other would be a key challenge to overcome.

Another palladium-catalyzed method is decarbonylative cyanation, where a carboxylic acid is converted directly to a nitrile. organic-chemistry.org However, this would not be a suitable method for the synthesis of this compound itself, as it would remove the desired carboxylic acid functionality.

| Precursor | Catalyst System | Cyanide Source | Key Features |

| 2,3-Dibromobenzoic acid | Pd(OAc)₂, phosphine ligand | Zn(CN)₂ or K₄[Fe(CN)₆] | Potential for selective monocyanation; requires careful optimization of reaction conditions. |

Copper-Catalyzed Reactions for Benzoic Acid Derivatives

Copper-catalyzed reactions have long been used for the synthesis of aryl nitriles. The aforementioned Sandmeyer reaction is a prime example of a copper-mediated process. wikipedia.org Another important copper-catalyzed reaction is the Rosenmund-von Braun reaction, which involves the treatment of an aryl halide with a stoichiometric amount of copper(I) cyanide, often at high temperatures, to produce an aryl nitrile.

This method could be applied to 2,3-dibromobenzoic acid, where, similar to the palladium-catalyzed approach, selective cyanation would be necessary. The Rosenmund-von Braun reaction typically requires harsh conditions, but modern modifications have been developed that use catalytic amounts of copper and milder conditions.

| Reaction Name | Precursor | Reagents | Typical Conditions |

| Rosenmund-von Braun | 2,3-Dibromobenzoic acid | CuCN | High temperature (150-250 °C), polar solvent (e.g., DMF, pyridine) |

| Modified Rosenmund-von Braun | 2,3-Dibromobenzoic acid | NaCN, catalytic CuI, ligand (e.g., L-proline) | Milder temperatures (80-120 °C) |

| Sandmeyer Cyanation | 2-Amino-3-bromobenzoic acid | 1. NaNO₂, HCl 2. CuCN | Low temperature for diazotization, then warming |

Nickel-Mediated Transformations in Related Systems

The synthesis of aryl nitriles, including cyanobenzoic acid derivatives, has been significantly advanced through the use of transition metal catalysis, with nickel-based systems emerging as powerful tools for the cyanation of aryl halides. These methods provide an alternative to traditional techniques, often offering improved efficiency and functional group tolerance. Nickel-catalyzed cyanation reactions typically involve the cross-coupling of an aryl bromide or chloride with a cyanide source.

A common approach utilizes a Ni(II) precatalyst, such as nickel chloride (NiCl₂), in combination with a ligand like Xantphos. The reaction often employs zinc cyanide (Zn(CN)₂) as the cyanide source and a reducing agent to generate the active Ni(0) catalytic species. Polymethylhydrosiloxane (PMHS) has been identified as a green and homogeneous alternative to traditional solid reductants like zinc powder, rendering the reaction tolerant to air and eliminating the need for stringent anaerobic conditions. researchgate.net

The general catalytic cycle is believed to proceed through several key steps:

Reduction: The Ni(II) precatalyst is reduced to the active Ni(0) species.

Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition to the aryl halide (e.g., a bromobenzoic acid derivative) to form an Ar-Ni(II)-X intermediate.

Transmetalation/Cyanide Exchange: The cyanide group is transferred to the nickel center from the cyanide source.

Reductive Elimination: The final aryl nitrile product is formed by reductive elimination, regenerating the Ni(0) catalyst. mdpi.com

Recent advancements have focused on developing air-stable nickel precatalysts and high-throughput experimentation to rapidly identify optimal reaction conditions, including ligand and solvent combinations. researchgate.net These methodologies have demonstrated broad functional group compatibility, tolerating keto, ester, and methoxy groups, which is crucial for the synthesis of complex molecules like this compound. researchgate.net Furthermore, research has explored the use of more accessible cyanide sources, such as acetonitrile (B52724) or even urea, in nickel-catalyzed systems. mdpi.com

Aryne-Mediated Synthesis of 2-Cyanobenzoic Acids

An alternative and powerful strategy for the synthesis of 2-cyanobenzoic acids from bromobenzoic acid precursors involves the in-situ generation of a highly reactive aryne intermediate. This method circumvents direct cyanation of the aromatic ring and instead relies on an elimination-addition mechanism. The reaction of various bromobenzoic acids with arylacetonitriles in the presence of a strong base like lithium diisopropylamide (LDA) has been shown to predominantly yield 2-cyanobenzoic acids. nih.govacs.org

This transformation is noteworthy for proceeding through a benzyne (B1209423) intermediate at low temperatures, such as -70 °C, which is uncharacteristic for base-initiated aryne formations from haloarenes. nih.govcapes.gov.br The reaction also produces minor amounts of byproducts, including 3-(arylcyanomethyl)benzoic acids and debrominated benzoic acids. acs.org

Generation of Benzyne-3-carboxylate Intermediates

The key to this synthetic pathway is the formation of a benzyne-3-carboxylate intermediate. When a bromobenzoic acid, such as 2-bromobenzoic acid, is treated with an excess of a strong, non-nucleophilic base like LDA in an appropriate solvent like tetrahydrofuran (B95107) (THF), the base abstracts the proton ortho to the carboxylate group and meta to the bromine atom. The carboxyl group, existing as a lithium carboxylate under these conditions, facilitates this deprotonation.

Following deprotonation, the resulting aryl anion rapidly eliminates the bromide ion, leading to the formation of the strained benzyne-3-carboxylate intermediate. nih.govacs.org The generation of this aryne at a low temperature of -70 °C is a significant finding, as such reactions typically require higher temperatures. acs.orgcapes.gov.br This intermediate is highly electrophilic and poised to react with available nucleophiles in the reaction mixture. organicchemistrytutor.com

Nucleophilic Addition to Aryne Species

Once the benzyne-3-carboxylate intermediate is formed, it is attacked by a nucleophile. In this specific synthesis, the nucleophile is the carbanion generated from the deprotonation of an arylacetonitrile by LDA. Benzynes are potent electrophiles and readily react with nucleophiles. organicchemistrytutor.com

The addition of the nucleophile to the unsymmetrical aryne can occur at two different positions on the "triple bond". The regioselectivity of this addition is a critical factor. The nucleophilic attack happens in a way that the resulting negative charge is placed closer to the electron-withdrawing carboxylate group, which stabilizes the intermediate anion. masterorganicchemistry.com This directs the incoming arylacetonitrile anion to the C2 position, leading, after subsequent rearrangement and workup, to the formation of the 2-cyanobenzoic acid product. nih.govacs.org The competing tandem addition-rearrangement and simple aryne addition pathways influence the final product distribution. acs.org

Mechanistic Elucidation of Aryne Pathways

The arylacetonitrile, also deprotonated by LDA, acts as the nucleophile. It adds to one of the sp-hybridized carbons of the benzyne. This addition creates a new carbanionic intermediate. organicchemistrytutor.commasterorganicchemistry.com Subsequent protonation of this intermediate during the reaction workup yields the final 2-cyanobenzoic acid products. The formation of minor products, such as 3-(arylcyanomethyl)benzoic acids, suggests that other reaction pathways, including simple nucleophilic addition without rearrangement, also occur to a lesser extent. acs.org The reaction conditions, particularly the temperature and the nature of the substituents on the starting materials, can influence the ratio of the products formed. acs.org

| Starting Bromobenzoic Acid | Arylacetonitrile | Major Product (2-Cyanobenzoic Acid Derivative) | Yield (%) |

|---|---|---|---|

| 2-Bromobenzoic acid | Phenylacetonitrile | 2-Cyano-3-(phenylmethyl)benzoic acid | 52 |

| 2-Bromobenzoic acid | 4-Methoxyphenylacetonitrile | 2-Cyano-3-((4-methoxyphenyl)methyl)benzoic acid | 41 |

| 3-Bromo-4-methoxybenzoic acid | Phenylacetonitrile | 2-Cyano-4-methoxy-3-(phenylmethyl)benzoic acid | 70 |

| 3-Bromo-4-methoxybenzoic acid | 4-Methoxyphenylacetonitrile | 2-Cyano-4-methoxy-3-((4-methoxyphenyl)methyl)benzoic acid | 65 |

| 3-Bromo-4,5-dimethoxybenzoic acid | Phenylacetonitrile | 2-Cyano-4,5-dimethoxy-3-(phenylmethyl)benzoic acid | 68 |

Green Chemistry and Sustainable Synthesis Protocols

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles advocate for methods that reduce or eliminate the use and generation of hazardous substances. For the synthesis of benzoic acid derivatives, this includes developing protocols that minimize waste, avoid toxic solvents and reagents, and improve energy efficiency. Sustainable approaches like electrosynthesis and biocatalysis are at the forefront of these efforts. Electrochemical methods, for example, offer an environmentally benign way to achieve transformations like carboxylation, utilizing CO₂ as a renewable C1 source. mdpi.com

Solvent-Free and Catalyst-Free Reaction Environments

A key objective in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a significant advantage in this regard. ijisrt.com These reactions can be carried out using only the reactants or by incorporating them onto a solid support. Such conditions can lead to remarkable rate accelerations and sometimes occur under ambient temperature. ijisrt.com

For instance, the synthesis of amides from carboxylic acids and primary amines has been achieved under solventless conditions using infrared irradiation. scirp.org Similarly, the bromination of benzoic acid to produce 3-bromobenzoic acid has been explored under solvent- and catalyst-free conditions using sonication, which aligns with the goals of reducing hazardous chemical use and waste. ijisrt.com While not yet specifically reported for this compound, the development of these protocols for related structures indicates a promising direction for future sustainable syntheses of more complex benzoic acid derivatives. The elimination of both solvents and metal catalysts simplifies purification, reduces costs, and significantly lessens the environmental impact of the chemical process. ijisrt.com

Electrochemical Synthesis and CO2 Fixation

Electrochemical synthesis represents a promising and sustainable approach for the formation of carboxylic acids through the fixation of carbon dioxide (CO2). This method avoids the direct handling of hazardous reagents like carbon monoxide (CO) gas and can often be performed under ambient temperature and pressure. The electrosynthesis of benzoic acid derivatives from aryl halides, a process directly applicable to the synthesis of this compound from a corresponding 1,2-dibromo-3-cyanobenzene precursor, has been demonstrated.

One established method involves the electrolysis of a chlorobenzene derivative in a single-compartment cell using an aluminum anode and a platinum cathode. researchgate.netsciengine.com Optimal yields of benzoic acid, reaching 72%, were achieved in a N,N-dimethylformamide (DMF) solvent at 0°C with a constant CO2 flow. researchgate.netsciengine.com This electrochemical carboxylation readily occurs with various organic halides, utilizing a sacrificial anode like aluminum or magnesium. researchgate.net

A more recent, two-step tandem approach focuses on the initial electrochemical reduction of CO2 to CO, followed by a palladium-catalyzed hydroxycarbonylation of aryl iodides. diva-portal.orgnih.govcitedrive.com This method is particularly advantageous as the in situ generation of CO mitigates unwanted dehalogenation side reactions that can occur due to hydrogen evolution at the cathode. diva-portal.orgnih.gov The process is conducted in a three-compartment cell with a surface-modified silver electrode for the CO2 reduction. The generated CO is then used in the subsequent carbonylation step, which is catalyzed by a recyclable, heterogeneous palladium catalyst supported on a metal-organic framework (MOF), achieving excellent yields at room temperature. diva-portal.orgnih.govcitedrive.com This technique shows broad applicability for a range of benzoic acid derivatives. diva-portal.org

| Method | Aryl Halide Substrate | Anode | Cathode | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Direct Carboxylation | Chlorobenzene | Aluminum | Platinum | DMF | 0°C, 120 mA/cm², 100 mL/min CO₂ flow | 72% (Benzoic Acid) | researchgate.netsciengine.com |

| Tandem CO₂ Reduction/Carbonylation | Aryl Iodides (e.g., 4-Iodonitrobenzene) | - | Surface-modified Silver | Aqueous Electrolyte | Room Temperature, Pd@MOF catalyst | 99% (4-Nitrobenzoic acid) | diva-portal.org |

| Tandem CO₂ Reduction/Carbonylation | Aryl Iodides (e.g., 4-Iodobenzonitrile) | - | Surface-modified Silver | Aqueous Electrolyte | Room Temperature, Pd@MOF catalyst | 75% (4-Cyanobenzoic acid) | diva-portal.org |

Photoredox Catalysis for Aryl Carboxylic Acid Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide array of transformations under mild reaction conditions. nih.gov This strategy utilizes photocatalysts, typically transition metal complexes like iridium or ruthenium polypyridyl complexes, which become highly oxidizing or reducing upon excitation with visible light. nih.govnih.gov This allows for the generation of radical intermediates from common functional groups, including carboxylic acids, leading to novel bond formations. nih.gov

In the context of aryl carboxylic acids, photoredox catalysis can be synergistically combined with transition metal catalysis, such as nickel catalysis, to achieve transformations like decarboxylative arylations. nih.govnih.gov This dual catalysis approach allows for the coupling of α-oxo acids or amino acids with aryl halides. nih.gov The photocatalyst generates a radical from the carboxylic acid via single-electron transfer (SET) and decarboxylation, which then engages with the nickel catalyst in its catalytic cycle to form a new carbon-carbon bond. nih.gov While not a direct synthesis of this compound, this methodology highlights a pathway for modifying carboxylic acid feedstocks.

Furthermore, photoredox catalysis provides a mild protocol for the in situ generation of halogenating agents. For instance, bromine can be generated from a bromide source through oxidation by an excited-state photocatalyst. beilstein-journals.orgnih.gov This method has been successfully applied to the bromination of phenols and alkenes with high efficiency and regioselectivity, proceeding under operationally simple conditions. beilstein-journals.orgnih.gov This approach could be envisioned for the late-stage bromination of a 3-cyanobenzoic acid precursor to furnish the target molecule, avoiding the use of harsh, stoichiometric brominating agents.

The functionalization of carboxylic acids through metallaphotoredox catalysis has become a valuable strategy, allowing for transformations such as halogenation and borylation of abundant aryl carboxylic acids. princeton.edu These methods provide new synthetic routes and enable the late-stage functionalization of complex molecules. princeton.edu

| Transformation | Substrate Type | Catalytic System | Key Features | Reference |

|---|---|---|---|---|

| Decarboxylative Arylation | α-Amino Acids, α-Oxo Acids | Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)⁺) + Nickel Catalyst | Forms Csp³-Csp² bonds; mild conditions. | nih.govnih.gov |

| Photocatalytic Bromination | Phenols, Alkenes | Ru(bpy)₃²⁺, NaBr, NaBrO₃ | In situ generation of Br₂; high regioselectivity. | beilstein-journals.orgnih.gov |

| Halogenation/Borylation | Aryl Carboxylic Acids | Metallaphotoredox Catalysis (e.g., Ni, Cu) | Enables late-stage functionalization. | princeton.edu |

Process Optimization and Scale-Up Considerations

The transition of a synthetic route for this compound from a laboratory setting to industrial production requires careful consideration of numerous factors to ensure safety, efficiency, cost-effectiveness, and product quality. labmanager.comcatsci.com

Chemical and Physical Considerations:

Route Selection: The initial laboratory synthesis may prioritize speed and versatility for creating analogues, but for scale-up, the route must be re-evaluated for efficiency, cost, and availability of starting materials in bulk. catsci.com A shorter, more convergent synthesis using cheaper, readily available raw materials is often preferred. catsci.com

Reagent Selection: Reagents that are acceptable on a small scale may be too expensive, toxic, or difficult to handle for large-scale production. Atom economy is a key consideration, favoring lower molecular weight reagents like molecular oxygen or hydrogen peroxide for oxidations to reduce waste and cost. catsci.com

Heat Transfer: A critical physical factor in scaling up is the surface area-to-volume ratio, which decreases significantly as the reactor size increases. catsci.com Exothermic reactions that are easily controlled in a lab flask can become hazardous on a large scale if the heat generated cannot be dissipated efficiently, potentially leading to a "runaway reaction". catsci.com Therefore, thorough reaction calorimetry studies are essential to understand the heat flow of the process and ensure adequate cooling capacity. catsci.com

Mixing and Agitation: Achieving homogenous mixing in a large reactor is more challenging than in a small flask. Inefficient agitation can lead to localized temperature or concentration gradients, resulting in side reactions, lower yields, and product impurities. catsci.com

Process and Equipment:

Continuous-Flow Processing: For highly exothermic reactions, such as certain oxidations or nitrations, continuous-flow reactors offer significant safety and efficiency advantages over traditional batch reactors. acs.org The small internal volume and high surface area-to-volume ratio of flow reactors allow for superior heat and mass transfer, enabling better control over reaction parameters and minimizing the risk of thermal runaways. acs.org This can lead to higher yields, shorter reaction times, and a safer operational process. acs.org

Process Hazard Analysis (PHA): A comprehensive safety review, including a PHA, is crucial before any scale-up operation. labmanager.com This analysis considers material compatibility, vessel pressure and temperature ratings, control systems, and potential failure points to mitigate risks. labmanager.com

Analytical Methods: Robust and validated analytical methods must be in place in the production environment to monitor the reaction progress and ensure the final product meets all quality specifications. labmanager.com

The successful scale-up of the synthesis of this compound hinges on a multidisciplinary approach, involving chemists, chemical engineers, and safety experts to address these chemical, physical, and operational challenges. labmanager.com

Reactivity and Reaction Mechanisms of 2 Bromo 3 Cyanobenzoic Acid

Reactivity of the Aromatic Ring

The aromatic ring of 2-bromo-3-cyanobenzoic acid is substituted with three functional groups: a bromine atom, a cyano group, and a carboxylic acid group. All three of these groups are electron-withdrawing, which significantly influences the ring's susceptibility to substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are dictated by the nature of the substituents already present on the ring.

In the case of this compound, all three substituents are deactivating, meaning they decrease the rate of electrophilic substitution compared to benzene (B151609). This deactivation occurs because they withdraw electron density from the π-system of the ring, making it less nucleophilic and thus less reactive towards electron-deficient electrophiles. msu.edu

The directing effects of these groups are also crucial. Substituents guide incoming electrophiles to specific positions on the ring. The directing influences for the substituents on this compound are summarized in the table below.

| Substituent | Position | Type | Directing Effect |

| -Br | C2 | Deactivating | Ortho, Para |

| -CN | C3 | Deactivating | Meta |

| -COOH | C1 | Deactivating | Meta |

The directing effects of the substituents are antagonistic. The bromo group at C2 directs incoming electrophiles to the C4 and C6 positions (ortho and para, respectively). Conversely, the carboxylic acid group at C1 directs to the C5 position (meta), and the cyano group at C3 also directs to the C5 position (meta).

Given that the ring is heavily deactivated, forcing conditions would be required for any electrophilic substitution to occur. The substitution is most likely to happen at the C5 position, as this site is meta to both the strongly deactivating cyano and carboxylic acid groups.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub

For this compound, the bromine atom serves as the leaving group. The molecule is well-suited for SNAr reactions due to the following factors:

Electron-Deficient Ring : The combined electron-withdrawing effects of the cyano and carboxylic acid groups make the aromatic ring highly electron-poor and thus susceptible to attack by nucleophiles. masterorganicchemistry.com

Activating Groups : The cyano group is in the ortho position relative to the bromine leaving group. Strong electron-withdrawing groups in the ortho or para positions are known to significantly accelerate the rate of SNAr by stabilizing the negatively charged intermediate. byjus.compressbooks.pub

The reaction typically proceeds via an addition-elimination mechanism . In this two-step process, the nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge in this intermediate is delocalized across the aromatic ring and is effectively stabilized by the ortho-cyano group and meta-carboxylic acid group. In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring.

Alternatively, under very strong basic conditions, such as with sodium amide (NaNH₂), an elimination-addition mechanism involving a benzyne (B1209423) intermediate may occur. chemistrysteps.com This pathway involves the deprotonation of the ring at a position ortho to the bromine, followed by the elimination of HBr to form a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation to yield the final product. The reaction of bromobenzoic acids with lithium diisopropylamide (LDA) is known to proceed through a benzyne intermediate. nih.govresearchgate.net

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 3-cyano-2-hydroxybenzoic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-cyano-2-methoxybenzoic acid |

| Amine | Ammonia (NH₃) or Alkylamines | 2-amino-3-cyanobenzoic acid derivatives |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-cyano-2-(phenylthio)benzoic acid |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to produce other important organic compounds.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides, which are common and important derivatives.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction, known as Fischer esterification, is an equilibrium process. For example, reacting this compound with methanol (B129727) would yield methyl 2-bromo-3-cyanobenzoate.

Amidation involves the reaction of the carboxylic acid with an amine. This reaction is generally less straightforward than esterification because amines are basic and will react with the acidic carboxylic acid in an acid-base reaction. Therefore, the carboxylic acid is usually first converted into a more reactive derivative, such as an acyl chloride or an anhydride (B1165640), before being treated with the amine to form the corresponding amide.

| Reagent | Product Type | Example Product Name |

| Methanol (CH₃OH) / H⁺ | Ester | Methyl 2-bromo-3-cyanobenzoate |

| Ethanol (C₂H₅OH) / H⁺ | Ester | Ethyl 2-bromo-3-cyanobenzoate |

| Ammonia (NH₃) (via acyl chloride) | Primary Amide | 2-bromo-3-cyanobenzamide |

| Aniline (C₆H₅NH₂) (via acyl chloride) | Secondary Amide | 2-bromo-3-cyano-N-phenylbenzamide |

Decarboxylation Reactions and Radical Formation

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). The decarboxylation of aromatic carboxylic acids is generally a difficult process that requires high temperatures or the use of specific catalysts, as the carboxyl group is directly attached to the stable aromatic ring. organic-chemistry.org

Catalytic methods, for instance using copper salts in quinoline (B57606) (the Hunsdiecker reaction is not directly applicable, but related copper-catalyzed decarboxylations are known), can facilitate this transformation. If successful, the decarboxylation of this compound would yield 2-bromobenzonitrile.

Certain decarboxylation mechanisms, particularly those initiated by heat (thermolytic) or light (photolytic), can proceed through the formation of radical intermediates. In such a pathway, the initial cleavage of the C-C bond between the aromatic ring and the carboxyl group could generate a 2-bromo-3-cyanophenyl radical. This highly reactive species would then typically abstract a hydrogen atom from the solvent or another molecule to form the final product.

Acyl Halide and Anhydride Formation

To increase the reactivity of the carboxyl group for reactions like amidation, it is often converted into an acyl halide or an anhydride.

Acyl Halide Formation : Acyl chlorides are the most common acyl halides and are readily prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). libretexts.orgchemguide.co.uk For example, the reaction of this compound with thionyl chloride produces 2-bromo-3-cyanobenzoyl chloride, along with gaseous byproducts sulfur dioxide and hydrogen chloride.

Anhydride Formation : A carboxylic acid anhydride is formed by the removal of one molecule of water from two molecules of the carboxylic acid. This can be achieved by heating the carboxylic acid with a dehydrating agent. A more common laboratory method involves reacting an acyl chloride with the sodium salt of the corresponding carboxylic acid. libretexts.org Treating 2-bromo-3-cyanobenzoyl chloride with sodium 2-bromo-3-cyanobenzoate would yield 2-bromo-3-cyanobenzoic anhydride.

| Transformation | Reagent(s) | Product |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | 2-bromo-3-cyanobenzoyl chloride |

| Acyl Chloride Formation | Oxalyl chloride ((COCl)₂) | 2-bromo-3-cyanobenzoyl chloride |

| Anhydride Formation | Acyl chloride + Carboxylate salt | 2-bromo-3-cyanobenzoic anhydride |

Reactivity of the Cyano Group

The cyano, or nitrile, group (-C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. This functionality can undergo a variety of transformations, typically involving nucleophilic addition to the electrophilic carbon atom.

The cyano group of this compound can be hydrolyzed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid. libretexts.orglumenlearning.com The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.com

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. libretexts.orglumenlearning.com A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate. chemistrysteps.com If the reaction is allowed to proceed, this amide can be further hydrolyzed to a carboxylic acid, which in the case of this compound would result in the formation of 2-bromo-1,3-benzenedicarboxylic acid. libretexts.org

In basic hydrolysis, a hydroxide ion acts as the nucleophile, directly attacking the carbon atom of the C≡N triple bond. libretexts.orgchemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Similar to the acid-catalyzed pathway, prolonged reaction times or harsher conditions will lead to the subsequent hydrolysis of the amide to a carboxylate salt, which upon acidic workup yields the dicarboxylic acid. The synthetic utility of this reaction has been demonstrated in the hydrolysis of related cyanobenzoic acid derivatives to their corresponding phthalic acids. acs.org

The cyano group is readily reducible to a primary amine (aminomethyl group, -CH₂NH₂). This transformation is a valuable synthetic tool for introducing a basic aminomethyl functionality. The reduction can be achieved using various reducing agents.

A common and powerful method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The mechanism involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine.

Alternatively, catalytic hydrogenation can be employed. This method typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts include Raney nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C). This method is often considered "greener" than using metal hydrides. The successful application of such reduction procedures can convert this compound into 2-bromo-3-(aminomethyl)benzoic acid, a useful intermediate for synthesizing more complex molecules. researchgate.net

The cyano group, in conjunction with the adjacent carboxylic acid, can participate in cyclization reactions to form various heterocyclic systems, particularly those containing nitrogen. dntb.gov.ua For instance, the reaction of substituted 2-cyanobenzoic acids with organolithium reagents (RLi) can lead to the formation of 3,3-disubstituted isoindolin-1-ones. acs.org The reaction is believed to proceed via nucleophilic addition of the organolithium reagent to the cyano carbon, followed by intramolecular cyclization where the resulting nitrogen anion attacks the carbonyl carbon of the carboxylic acid group. This provides a direct route to constructing the isoindolinone core, a common scaffold in pharmacologically active compounds. acs.org

Furthermore, the strategic placement of the cyano and bromo groups on the benzoic acid scaffold allows for sequential reactions, where the cyano group can be transformed and then used in a cyclization step, or it can direct the formation of a heterocyclic ring by influencing the reactivity of other parts of the molecule. researchgate.net

Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring is a key functional handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Aryl bromides are common substrates in metal-catalyzed cross-coupling reactions and can also undergo nucleophilic displacement under certain conditions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon single bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. yonedalabs.comyoutube.com This reaction is widely used to synthesize biaryl compounds. nih.gov

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos |

| Boron Reagent | Arylboronic acids, Vinylboronic acids |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water mixtures |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. nih.govorganic-chemistry.org The mechanism involves a palladium cycle similar to the Suzuki reaction and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org This method is highly effective for synthesizing arylalkynes.

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene |

Heck Reaction: The Heck, or Mizoroki-Heck, reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgmychemblog.com The reaction is catalyzed by a palladium complex in the presence of a base. organic-chemistry.orglibretexts.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base. mychemblog.comchem-station.com

| Component | Examples |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | P(o-tolyl)₃, Triphenylphosphine (PPh₃) |

| Alkene | Styrene, Acrylates, Acrylonitrile |

| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile (B52724), Toluene |

While aryl halides are generally resistant to nucleophilic substitution, displacement of the bromine atom can occur under specific conditions, primarily through a nucleophilic aromatic substitution (SₙAr) mechanism or via an elimination-addition mechanism involving a benzyne intermediate.

For an SₙAr reaction to proceed, the aromatic ring must be "activated" by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the cyano and carboxylic acid groups are electron-withdrawing, but neither is in the ideal ortho or para position to strongly activate the bromine for a classic SₙAr reaction.

However, under strongly basic conditions, such as with sodium amide (NaNH₂) or lithium diisopropylamide (LDA), an elimination-addition reaction can occur. acs.org This pathway involves the abstraction of the proton ortho to the bromine atom (at the C2 position) by the strong base, followed by the elimination of the bromide ion to form a highly reactive benzyne intermediate. The nucleophile present in the reaction mixture then rapidly adds to the benzyne, and subsequent protonation yields the substituted product. The reaction of bromobenzoic acids with arylacetonitriles in the presence of LDA has been shown to proceed through such a benzyne intermediate. acs.org

Detailed Mechanistic Investigations and Kinetic Studies

Detailed mechanistic investigations and kinetic studies specifically for the reductive dehalogenation of this compound are not extensively available in the public domain. However, the mechanism can be understood by examining the well-established pathways for the palladium-catalyzed hydrodehalogenation of aryl halides.

The most widely accepted mechanism for the catalytic hydrogenation of aryl halides on a palladium surface involves a series of steps:

Adsorption of Reactants: Both the aryl halide (this compound) and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

Dissociative Chemisorption of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming palladium hydride species (Pd-H).

Oxidative Addition: The carbon-bromine bond of the adsorbed this compound interacts with a palladium atom on the surface, leading to the oxidative addition of the aryl halide to the metal. This step involves the cleavage of the C-Br bond and the formation of a new carbon-palladium bond and a bromine-palladium bond.

Reductive Elimination: A hydrogen atom from a palladium hydride species is transferred to the carbon atom of the aryl group that was previously bonded to the bromine. This is followed by reductive elimination, where the C-H bond is formed, and the debrominated product, 3-cyanobenzoic acid, is released from the catalyst surface. The palladium catalyst is regenerated in its active form, ready to participate in another catalytic cycle.

Kinetic studies on the reductive dehalogenation of various bromobenzene (B47551) derivatives have provided insights into the factors influencing the reaction rate. The rate of reaction is typically dependent on the concentration of the substrate, the catalyst loading, and the hydrogen pressure. For many aryl bromides, the reaction is observed to be first-order with respect to the substrate and the catalyst concentration. The electronic nature of the substituents on the aromatic ring can also affect the reaction rate. Electron-withdrawing groups, such as the cyano and carboxylic acid groups in this compound, can influence the electron density of the C-Br bond and the aromatic ring, which in turn can affect the rate of oxidative addition to the palladium catalyst.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic profiles and transition states of the elementary steps in the catalytic cycle of palladium-catalyzed dehalogenation. ruhr-uni-bochum.de These studies can provide valuable information on the reaction mechanism, including the relative energies of intermediates and the activation energies for key steps like oxidative addition and reductive elimination. While no specific computational studies on this compound were found, theoretical investigations on simpler substituted bromobenzenes support the proposed mechanistic pathway. usfq.edu.ec

The following table outlines the key mechanistic steps and the factors that can influence their rates, based on general knowledge of palladium-catalyzed hydrodehalogenation.

| Mechanistic Step | Description | Influencing Factors |

| Oxidative Addition | Cleavage of the C-Br bond and formation of C-Pd and Br-Pd bonds. | - Strength of the C-Br bond.- Electron density on the aromatic ring.- Steric hindrance around the C-Br bond.- Nature of the palladium catalyst (e.g., ligand environment in homogeneous catalysis). |

| Hydrogenolysis/ Reductive Elimination | Transfer of a hydride from the palladium surface to the aryl group and release of the product. | - Surface coverage of hydrogen on the catalyst.- Stability of the aryl-palladium intermediate. |

This table summarizes the key steps in the generally accepted mechanism for palladium-catalyzed reductive dehalogenation of aryl bromides and the factors that can influence the rate of each step.

Derivatization and Analog Synthesis from 2 Bromo 3 Cyanobenzoic Acid

Synthesis of Functionalized Esters and Amides

The carboxylic acid moiety of 2-bromo-3-cyanobenzoic acid is readily converted into esters and amides through standard acylation reactions. These transformations are fundamental in altering the compound's physical and chemical properties and for building more complex molecular architectures.

Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or acyl azide. libretexts.org The use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) also facilitates ester formation, particularly with sensitive alcohols. ruhr-uni-bochum.de The reaction with dialkyl dicarbonates in the presence of a Lewis acid catalyst provides a high-yielding method for esterification that produces only volatile byproducts. ruhr-uni-bochum.de

Amidation: Amide synthesis involves the coupling of the carboxylic acid with a primary or secondary amine. Direct reaction requires high temperatures; therefore, the carboxylic acid is typically activated first. libretexts.org Common methods include conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) can be used to facilitate amide bond formation in a one-pot procedure. thermofisher.com The direct conversion of esters to amides, known as aminolysis, can also be an effective, environmentally friendly pathway. google.com

The table below illustrates the synthesis of representative ester and amide derivatives from this compound.

| Starting Material | Reagent(s) | Product | Derivative Type |

| This compound | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.) | Methyl 2-bromo-3-cyanobenzoate | Ester |

| This compound | 1. SOCl₂, 2. Diethylamine (NH(CH₂CH₃)₂) | N,N-Diethyl-2-bromo-3-cyanobenzamide | Amide |

| This compound | Aniline (C₆H₅NH₂), EDAC | N-Phenyl-2-bromo-3-cyanobenzamide | Amide |

| This compound | Benzyl alcohol, DCC, DMAP | Benzyl 2-bromo-3-cyanobenzoate | Ester |

Preparation of Substituted Benzonitriles and Benzoic Acids

Beyond simple esterification and amidation, this compound can be modified to produce a variety of substituted benzonitriles and benzoic acids. These reactions typically involve transformations at the bromine and cyano positions or modifications of the carboxylic acid group. For instance, the reaction of bromobenzoic acids with arylacetonitriles in the presence of a strong base like lithium diisopropylamide (LDA) can yield more complex 2-cyanobenzoic acids. nih.govcapes.gov.br While this method builds cyanobenzoic acids from other precursors, the principles can be applied to further functionalize the target molecule.

The cyano group can be hydrolyzed under acidic or basic conditions to yield a dicarboxylic acid (2-bromo-1,3-benzenedicarboxylic acid). Conversely, the carboxylic acid can be converted into other functional groups while preserving the nitrile and bromide, leading to a range of substituted benzonitriles.

Construction of Fused and Polycyclic Aromatic Systems

The strategic placement of the bromo, cyano, and carboxyl groups on the benzene (B151609) ring makes this compound a key precursor for constructing fused and polycyclic aromatic hydrocarbons (PAHs). researchgate.net These larger systems are built through intramolecular or intermolecular cyclization reactions.

A common strategy involves a palladium-catalyzed cascade reaction. For example, after converting the carboxylic acid to an ester, a cross-coupling reaction at the bromo position can introduce a substituent with a reactive site. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, can then form a new ring fused to the original benzene core. Methods like palladium-catalyzed vinyl C-H activation followed by decarboxylative cyclization are powerful tools for creating polycyclic systems from substituted benzoic acids. researchgate.net The synthesis of complex PAHs often relies on a "bottom-up" approach where functionalized building blocks like this compound are coupled and then cyclized. rsc.org

Introduction of Diverse Functional Groups via Cross-Coupling Chemistry

The carbon-bromine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, pairing the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is exceptionally versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 2-position. organic-chemistry.org The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Other Cross-Coupling Reactions:

Heck Coupling: Couples the aryl bromide with an alkene.

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne, providing access to arylethynyl compounds.

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. nih.gov

Stille Coupling: Utilizes organotin reagents as the coupling partner.

These reactions provide a powerful platform for introducing a vast array of functional groups, significantly expanding the molecular diversity accessible from this single starting material.

The following table summarizes various cross-coupling reactions using a derivative of this compound.

| Coupling Partner | Reaction Name | Catalyst System (Typical) | Product Class |

| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Styrene | Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | Stilbene derivative |

| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |

| Morpholine | Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl amine derivative |

Synthesis of Stereoisomers and Chiral Derivatives

The this compound molecule is achiral as it possesses a plane of symmetry. The synthesis of stereoisomers and chiral derivatives requires the introduction of a stereocenter. rutgers.edu This can be achieved by reacting one of the existing functional groups with a chiral reagent or under the influence of a chiral catalyst.

Methods for Introducing Chirality:

Formation of Chiral Amides or Esters: The most straightforward method is to couple the carboxylic acid with a chiral amine or a chiral alcohol. For example, reacting this compound with (R)-1-phenylethanamine would produce a diastereomeric amide. These diastereomers can often be separated by chromatography.

Asymmetric Catalysis: A more advanced approach involves using a chiral catalyst to control the stereochemical outcome of a reaction that creates a new chiral center. For instance, a derivative of this compound could undergo an asymmetric addition reaction where a chiral ligand on a metal catalyst directs the formation of one enantiomer over the other. taylorandfrancis.com

Derivatization to a Prochiral Substrate: The initial compound could be modified into a prochiral intermediate, which is then subjected to an enantioselective reaction. For example, a cross-coupling reaction could introduce an alkenyl group, which could then be asymmetrically dihydroxylated or hydrogenated to create one or two new stereocenters.

These strategies allow for the transformation of the achiral starting material into a range of non-racemic, chiral molecules, which are of high value in medicinal chemistry and materials science.

Applications of 2 Bromo 3 Cyanobenzoic Acid As a Building Block

Precursor in Pharmaceutical Scaffold Synthesis

The strategic placement of the bromo, cyano, and carboxylic acid groups makes 2-Bromo-3-cyanobenzoic acid a potentially valuable precursor for creating diverse molecular architectures relevant to medicinal chemistry. The bromine atom can participate in cross-coupling reactions (like Suzuki or Sonogashira reactions) to form new carbon-carbon bonds, while the nitrile and carboxylic acid groups can be converted into a wide range of other functionalities or used to build heterocyclic rings.

Construction of Biologically Relevant Heterocycles

Heterocyclic compounds are core structures in a vast number of pharmaceuticals. The functional groups on this compound can be utilized in cyclization reactions to form fused ring systems. For instance, derivatives of benzoic acid are known to be precursors for nitrogen-containing heterocycles such as isoquinolines and quinazolines, which are scaffolds for many biologically active compounds. While the general synthetic utility of substituted bromobenzoic acids in forming such heterocycles is established, specific examples detailing the use of the 2-bromo-3-cyano isomer in the synthesis of named biologically active heterocycles are not prominently featured in broadly accessible scientific literature.

Synthesis of Active Pharmaceutical Ingredients (APIs) Intermediates

Intermediate in Agrochemical Development

Similar to pharmaceuticals, the development of new herbicides and pesticides relies on the synthesis of novel molecular structures. Cyanobenzoic acid derivatives are a class of compounds that have been investigated for their potential as agrochemicals.

Synthesis of Herbicidal and Pesticidal Intermediates

The development of new crop protection agents often involves creating libraries of compounds based on a central scaffold. Substituted benzonitriles and benzoic acids are known building blocks for various herbicidal and pesticidal compounds. For example, patent literature describes 2-cyano-benzenesulfonamide derivatives as being effective for combating animal pests. While it is chemically feasible that this compound could be converted into an intermediate for such agrochemicals, specific synthetic routes starting from this exact molecule are not explicitly detailed in available patents or scientific publications.

Role in Material Science Applications

In material science, organic molecules with specific functional groups are used as linkers or precursors for creating larger, functional materials such as polymers or metal-organic frameworks (MOFs).

Precursor for Advanced Organic Materials

Carboxylic acids and nitrile-containing compounds are commonly used as ligands to construct coordination polymers and MOFs. These materials have highly ordered, porous structures with applications in gas storage, separation, and catalysis. The carboxylic acid group of this compound can coordinate with metal ions, and the cyano and bromo groups could be used to tune the electronic properties or serve as sites for post-synthetic modification. While related molecules like 3-cyanobenzoic acid have been used to create such advanced materials, the specific incorporation of this compound into a named organic material with specific properties is not documented in the accessible research literature.

Components for Liquid Crystals and Coatings

The unique molecular architecture of this compound, featuring a rigid phenyl ring substituted with polar cyano and bromo groups, theoretically makes it a candidate for the synthesis of liquid crystalline materials. The polarity and linearity that can be derived from such a structure are often prerequisites for mesogenic behavior. Similarly, its derivatives could potentially be used in the formulation of specialized coatings, where the benzoic acid moiety can provide adhesion and the bromo and cyano groups could modify surface properties or serve as reactive sites for cross-linking.

However, a thorough review of scientific databases and patent literature does not yield specific examples or detailed studies on the synthesis and characterization of liquid crystals or coatings derived from this compound. Research in the field of liquid crystals often focuses on other cyanobiphenyl or benzoic acid derivatives that have demonstrated pronounced mesogenic properties.

Table 1: Potential Functional Roles of this compound Moieties in Material Applications

| Functional Group | Potential Contribution to Liquid Crystals | Potential Contribution to Coatings |

| Benzoic Acid | Core structural unit, potential for hydrogen bonding | Adhesion to substrates, reactive site for polymer synthesis |

| Cyano Group | Strong dipole moment, enhances dielectric anisotropy | Modifies surface polarity, potential reactive site |

| Bromo Group | Increases molecular weight and polarizability | Flame retardant properties, site for cross-coupling reactions |

Application in Catalysis Research

In the realm of catalysis, benzoic acid derivatives are often utilized as precursors for ligands that can coordinate with transition metals to form catalytically active complexes. The cyano and bromo substituents on the this compound ring offer potential coordination sites or handles for further functionalization into more complex ligand structures.

The carboxylic acid group of this compound could be transformed into various functionalities, such as esters or amides, which can then be further modified. The bromo substituent provides a reactive site for the introduction of donor atoms like phosphorus, nitrogen, or sulfur through cross-coupling reactions, a common strategy in the synthesis of specialized ligands. The cyano group can also act as a coordinating group or be converted to other functional groups.

Despite these possibilities, there is a lack of specific reports on the design and synthesis of ligands for transition metal catalysis starting from this compound. The focus of ligand design often falls on molecules with different steric and electronic properties that have been proven to be effective in various catalytic transformations.

A catalytic precursor is a stable complex that can be easily converted into an active catalyst under reaction conditions. While complexes could theoretically be formed through the coordination of the carboxylate or cyano group of this compound to a metal center, the scientific literature does not provide specific instances of this compound being used for the development of such catalytic precursors.

Computational and Theoretical Studies on 2 Bromo 3 Cyanobenzoic Acid

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Bromo-3-cyanobenzoic acid, DFT calculations would typically be employed to determine its optimized molecular geometry, total energy, and the distribution of electron density. Different functionals and basis sets could be used to achieve varying levels of accuracy. However, specific DFT studies on this compound are not present in the current body of scientific literature.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity, as they represent the regions most likely to donate and accept electrons, respectively. An FMO analysis for this compound would provide valuable information about its electrophilic and nucleophilic sites. Unfortunately, no published data from such an analysis for this specific compound could be located.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry plays a vital role in elucidating the pathways of chemical reactions. By modeling the potential energy surface, researchers can predict reaction mechanisms, identify intermediates, and calculate activation energies.

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. Characterizing the geometry and energy of transition states is fundamental to understanding reaction kinetics. Computational studies to identify and characterize the transition states involved in reactions of this compound have not been reported.

Reactions are often carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can simulate the effect of a solvent on the reacting molecules, providing a more realistic prediction of reaction outcomes. There are currently no available studies that have computationally investigated the solvation effects on the reaction pathways of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could provide valuable insights into its conformational dynamics and intermolecular interactions in different environments, such as in solution or in the solid state.

An MD simulation would involve defining a force field for the molecule, which describes the potential energy of the system as a function of the atomic positions. The system would then be simulated over time by solving Newton's equations of motion for each atom. This would allow for the exploration of the conformational landscape of the molecule, including the rotation of the carboxylic acid group and any flexibility in the aromatic ring.

Furthermore, MD simulations are particularly useful for studying intermolecular interactions. For this compound, this could include the formation of hydrogen-bonded dimers between the carboxylic acid groups, as is common for benzoic acids. It could also reveal details about π-π stacking interactions between the aromatic rings and dipole-dipole interactions involving the polar cyano and bromo substituents.

While specific MD simulation studies on this compound have not been reported, this technique holds significant potential for understanding its behavior at the molecular level, which can be crucial for predicting its physical properties and how it interacts with other molecules.

Structure-Reactivity Relationships in Related Benzoic Acid Derivatives

The reactivity of this compound is largely dictated by the electronic effects of its substituents. Both the bromo and cyano groups are electron-withdrawing. The bromo group exerts a -I (inductive) effect and a weak +M (mesomeric) effect, while the cyano group has strong -I and -M effects. The carboxylic acid group is also deactivating towards electrophilic aromatic substitution.

The combined electron-withdrawing nature of these substituents has several consequences for the reactivity of the molecule:

Acidity: The presence of electron-withdrawing groups stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to benzoic acid itself. The pKa of p-cyanobenzoic acid is 3.55, which is lower (more acidic) than that of benzoic acid (4.20). libretexts.org A similar trend would be expected for this compound.

Electrophilic Aromatic Substitution: The benzene (B151609) ring is highly deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups. Electrophilic substitution reactions would be significantly slower than for benzene or benzoic acid and would likely require harsh reaction conditions. The directing effects of the substituents would favor substitution at the C-5 position.

Nucleophilic Aromatic Substitution: While less common, the presence of strong electron-withdrawing groups can make the aromatic ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the activating groups.

Reactivity of the Carboxylic Acid Group: The electronic effects of the ring substituents can also influence the reactivity of the carboxylic acid group itself, for example, in esterification or amide formation reactions.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted benzoic acids have shown that electronic parameters, such as the Hammett substituent constant (σ), are crucial in predicting their biological and chemical activities. youtube.com For this compound, the cumulative electronic effects of the bromo and cyano groups would result in a significantly positive Hammett constant, indicative of strong electron withdrawal and its associated impact on reactivity.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromobenzoic acid |

| 2-amino-5-bromobenzoic acid |

| p-cyanobenzoic acid |

| benzoic acid |

Advanced Analytical Characterization of 2 Bromo 3 Cyanobenzoic Acid and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for 2-bromo-3-cyanobenzoic acid is not publicly available, the structure of the closely related 2-bromobenzoic acid provides a strong model for prediction. researchgate.net It is highly probable that this compound molecules would form centrosymmetric dimers in the crystal lattice. This dimerization occurs through strong, classic R₂²(8) ring motifs formed by pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net

Table 4: Predicted Crystal Structure Features for this compound

| Feature | Predicted Characteristic | Basis of Prediction |

| Primary Supramolecular Unit | Centrosymmetric Dimer | Carboxylic acid group functionality |

| Primary Interaction | O-H···O Hydrogen Bonds | Formation of R₂²(8) graph set |

| Secondary Interactions | π–π Stacking | Aromatic rings |

| Halogen Bonding / Dipole-Dipole | Presence of C-Br and C≡N groups |

Polymorphism and Solid-State Conformational Analysis

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of chemical compounds, particularly in the pharmaceutical industry. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. While specific studies on the polymorphic behavior of this compound are not extensively detailed in publicly available literature, the principles of polymorphism can be understood by examining related substituted benzoic acids.

For instance, studies on p-aminobenzoic acid have revealed the existence of multiple polymorphs (α, β, and γ), demonstrating how a relatively simple molecule can adopt different packing arrangements. rsc.org The crystal structure of a closely related compound, 2-amino-3-bromobenzoic acid, has been determined to be monoclinic (P12(1)/n1). researchgate.net In this structure, the arrangement of molecules is dictated by a network of hydrogen bonds involving the carboxylic acid and amino groups, as well as other intermolecular contacts. researchgate.net